molecular formula C12H17N3S B12309925 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea CAS No. 4828-50-6

1-Allyl-3-(4-dimethylamino-phenyl)-thiourea

Cat. No.: B12309925
CAS No.: 4828-50-6
M. Wt: 235.35 g/mol
InChI Key: GPVHHIJERGQLKI-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-dimethylamino-phenyl)-thiourea is a thiourea derivative characterized by an allyl group attached to the nitrogen atom of the thiourea moiety and a 4-dimethylaminophenyl substituent on the adjacent nitrogen. Thiourea derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, analgesic, and antifungal activities .

Properties

CAS No.

4828-50-6

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H17N3S/c1-4-9-13-12(16)14-10-5-7-11(8-6-10)15(2)3/h4-8H,1,9H2,2-3H3,(H2,13,14,16)

InChI Key

GPVHHIJERGQLKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NCC=C

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea typically involves the reaction of allyl isothiocyanate with 4-dimethylaminophenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-Allyl-3-(4-dimethylamino-phenyl)-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The allyl and dimethylamino groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Thiourea derivatives share a common core structure but exhibit distinct physicochemical and biological properties depending on substituents. Below is a detailed comparison of 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea with structurally related compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent Features
1-Allyl-3-(4-hydroxyphenyl)-thiourea C₁₀H₁₂N₂OS 208.28 Not reported Not reported Hydroxyphenyl group (polar, H-bond donor)
1-Allyl-3-benzoylthiourea (Cpd 1) C₁₁H₁₂N₂OS 220.29 68.5–69.0 11.99 Benzoyl group (electron-withdrawing)
1-Allyl-3-(2-chlorobenzoyl)-thiourea C₁₁H₁₁ClN₂OS 254.74 148.5–150.3 14.41 Chlorobenzoyl (enhanced lipophilicity)
1-Allyl-3-(quinazolin-4-yl)-thiourea C₁₈H₁₇N₅S 335.43 189–190 25 Quinazolinyl (aromatic, planar)
1-Allyl-3-(4-dimethylamino-phenyl)-thiourea C₁₂H₁₇N₃S 247.35 (estimated) Not reported Not reported Dimethylaminophenyl (electron-donating, basic)

Key Observations :

  • Electron Effects: The dimethylamino group in the target compound likely increases electron density on the phenyl ring compared to electron-withdrawing groups (e.g., chloro, benzoyl), enhancing nucleophilicity and interaction with biological targets .
  • Solubility: Polar substituents like hydroxyl () and dimethylamino groups improve aqueous solubility, whereas lipophilic groups (e.g., chlorobenzoyl) favor membrane penetration .

Key Observations :

  • Analgesic Activity: Chlorobenzoyl derivatives () show superior pain inhibition, likely due to enhanced lipophilicity and target affinity.
  • Antimicrobial Activity: Electron-withdrawing groups (e.g., chloro) correlate with stronger antibacterial effects, while electron-donating groups (e.g., dimethylamino) may optimize antifungal or antiviral profiles .

Biological Activity

1-Allyl-3-(4-dimethylamino-phenyl)-thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmaceuticals, particularly due to its antidiabetic, antibacterial, and antioxidant properties. The following sections will detail the synthesis, biological activities, and research findings related to this compound.

Synthesis and Characterization

The synthesis of 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea typically involves the reaction of allyl isothiocyanate with 4-dimethylaminophenylamine. Characterization techniques such as nuclear magnetic resonance (NMR) and UV-visible spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antidiabetic Activity

Research has demonstrated that thiourea derivatives, including 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea, exhibit significant inhibition of key enzymes involved in glucose metabolism. Specifically, studies have shown that these compounds can inhibit:

  • α-amylase : This enzyme plays a crucial role in carbohydrate digestion.
  • α-glucosidase : Inhibition of this enzyme can reduce postprandial blood glucose levels.

In a study evaluating various thiourea derivatives, it was noted that certain compounds displayed potent inhibitory effects on both α-amylase and α-glucosidase, suggesting their potential as antidiabetic agents .

Antibacterial Activity

The antibacterial properties of 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea have been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth. For example:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.78 - 3.125
Escherichia coli3.125

These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antioxidant Activity

Thioureas are known for their antioxidant properties, which are essential for combating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of compounds. Research indicates that 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea demonstrates significant antioxidant activity, contributing to its therapeutic potential .

Case Studies

Several studies have explored the pharmacological effects of thiourea derivatives in vivo:

  • Antidiabetic Effects : In a study involving Swiss male albino mice, compounds similar to 1-Allyl-3-(4-dimethylamino-phenyl)-thiourea were administered to assess their impact on blood glucose levels and enzyme inhibition. The results indicated a marked reduction in glucose levels post-treatment, suggesting effective antidiabetic action .
  • Toxicological Assessment : Toxicity studies conducted on various thiourea derivatives showed no adverse effects on hematological and biochemical parameters in experimental animals, indicating a favorable safety profile for further therapeutic applications .

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